Pan-WNK Kinase Inhibition Profile (WNK1–4) Demonstrates Equipotent Activity Across All Four Isoforms, Differentiating from Isoform-Selective Alternatives
WNK463, whose pharmacophore is built around the 2-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole scaffold, potently inhibits all four WNK family members with near-equipotent IC50 values. This contrasts sharply with WNK-IN-11, which is an allosteric inhibitor with ~1,000-fold selectivity for WNK1 over WNK4, making it unsuitable for studies requiring pan-WNK blockade [1].
| Evidence Dimension | WNK isoform inhibition (IC50) |
|---|---|
| Target Compound Data | WNK1: 5 nM; WNK2: 1 nM; WNK3: 6 nM; WNK4: 9 nM (in vitro kinase assay) |
| Comparator Or Baseline | WNK-IN-11: WNK1 IC50 ≈ 4–6 nM; >1,000-fold selectivity over WNK4; ~57-fold selectivity over WNK2 |
| Quantified Difference | WNK463 shows <10-fold span across all four isoforms (range 1–9 nM); WNK-IN-11 shows >1,000-fold span between WNK1 and WNK4, rendering it functionally WNK1-selective. |
| Conditions | In vitro kinase activity assay using recombinant human WNK isoforms with [γ-33P]ATP incorporation into myelin basic protein (MBP); WNK1/3/4 at 1 μM ATP, WNK2 at 2 μM ATP. WNK-IN-11 data from ProbeChem datasheet (allosteric binding mode). |
Why This Matters
For research requiring simultaneous blockade of all four WNK kinases (e.g., hypertension models, KCC2 modulation studies), only a pan-WNK inhibitor scaffold can deliver consistent target engagement; isoform-selective inhibitors will leave WNK4 activity unperturbed, confounding interpretation of WNK family biology.
- [1] Yamada, K., et al. Small-molecule WNK inhibition regulates cardiovascular and renal function. Nature Chemical Biology 12, 896–898 (2016). View Source
